
PKG Inhibitor
概要
説明
Protein kinase G inhibitors are compounds that inhibit the activity of cyclic guanosine monophosphate-dependent protein kinases. These kinases play a crucial role in various physiological processes, including smooth muscle relaxation, platelet function, and neuronal signaling. Inhibiting protein kinase G can have significant therapeutic implications, particularly in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders .
準備方法
The synthesis of protein kinase G inhibitors involves several synthetic routes and reaction conditions. One common method is the use of cyclic nucleotide binding site inhibitors, such as Rp-phosphorothioate analogs. Another approach involves ATP binding site inhibitors like KT5823, and substrate binding site inhibitors like DT-oligopeptides . Industrial production methods often involve large-scale synthesis using these inhibitors, followed by purification and characterization to ensure the desired activity and specificity .
化学反応の分析
Protein kinase G inhibitors undergo various chemical reactions, including:
Oxidation: These inhibitors can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert oxidized inhibitors back to their active forms.
Substitution: Substitution reactions can modify the chemical structure of the inhibitors, potentially enhancing their activity or specificity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific inhibitor and reaction conditions used .
科学的研究の応用
Neuroprotection
Case Study: CN238 in Retinal Degeneration
Recent studies have highlighted the neuroprotective potential of the PKG inhibitor CN238, particularly in models of retinal degeneration. In experiments involving rd1 and rd10 mutant mice, CN238 treatment preserved photoreceptor viability and functionality. The study utilized calcium imaging to demonstrate delayed repolarization of retinal ganglion cells, suggesting that PKG inhibition may modulate Kv channels involved in cell death pathways. This indicates a broader application for PKG inhibitors in treating neurodegenerative diseases beyond the retina .
Cancer Treatment
PKG II in Gastric Cancer
PKG II has been shown to inhibit EGF/EGFR-induced migration and proliferation of gastric cancer cells. Research demonstrated that PKG II disrupts key signaling pathways, including PLCγ1 and MAPK/ERK, essential for cancer cell migration. By blocking EGF-induced phosphorylation of EGFR, PKG II not only inhibits tumor growth but also induces apoptosis in various cancer cell lines, including gastric and prostate cancers .
Table: Summary of this compound Effects on Cancer Cells
Cancer Type | Inhibitory Effect | Mechanism |
---|---|---|
Gastric Cancer | Inhibition of migration and proliferation | Disruption of EGF signaling |
Prostate Cancer | Induction of apoptosis | Decreased expression of Sox9 and Akt phosphorylation |
Neuroglioma | Reduced proliferation | Related to transcription factor modulation |
Infectious Disease Management
Targeting Malaria with PKG Inhibitors
PKG inhibitors have shown promise as potential antimalarial agents. A study demonstrated that specific imidazopyridazine PKG inhibitors effectively reduced parasitemia in Plasmodium falciparum models. These compounds target the essential role of PKG in gamete formation and ookinete motility, showcasing their potential as selective therapeutic agents against malaria .
Table: Efficacy of PKG Inhibitors Against Malaria
Compound | EC50 (nM) | In vivo Efficacy | Targeted Mechanism |
---|---|---|---|
Imidazopyridazine | 2.1 | 52-60% reduction in parasitemia | Disruption of gamete formation |
Compound ML1 | 41.3 | Effective against blood stage | Targeting PfPKG activity |
Cardiovascular Applications
PKG plays a crucial role in cardiovascular health by regulating smooth muscle contraction and endothelial function. Inhibition of PKG can lead to increased vascular tone and blood pressure, which has implications for conditions such as hypertension and heart disease .
作用機序
Protein kinase G inhibitors exert their effects by binding to specific sites on the protein kinase G enzyme, thereby preventing its activation. The molecular targets include the cyclic nucleotide binding site, ATP binding site, and substrate binding site. By inhibiting these sites, the inhibitors block the phosphorylation of target proteins, leading to altered cellular functions and signaling pathways .
類似化合物との比較
Protein kinase G inhibitors can be compared with other kinase inhibitors, such as protein kinase A inhibitors and protein kinase C inhibitors. While all these inhibitors target specific kinases, protein kinase G inhibitors are unique in their ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinases. Similar compounds include:
Protein kinase A inhibitors: Target cyclic adenosine monophosphate-dependent protein kinases.
Protein kinase C inhibitors: Target protein kinase C enzymes involved in various cellular processes.
Protein kinase G inhibitors stand out due to their specificity and potential therapeutic applications in diverse fields .
生物活性
Cyclic GMP-dependent protein kinases (PKGs) play a crucial role in various physiological processes, including smooth muscle contraction, cardiac function, and neuronal signaling. Understanding the biological activity of PKG inhibitors is essential for developing therapeutic strategies targeting diseases related to these pathways. This article reviews recent findings on PKG inhibitors, highlighting their mechanisms of action, potential therapeutic applications, and case studies.
Overview of PKG and Its Inhibition
PKGs are activated by cyclic guanosine monophosphate (cGMP) and are involved in signaling pathways that regulate vascular tone, platelet aggregation, and neuronal function. Inhibition of PKG can modulate these processes and has implications for treating conditions such as hypertension, heart failure, and neurodegenerative diseases.
PKG inhibitors typically function by preventing the binding of cGMP to the kinase, thereby inhibiting its activity. This can lead to a variety of biological effects, depending on the tissue and context. Notably, PKG inhibitors have been shown to:
- Reduce smooth muscle relaxation : By inhibiting PKG, vascular smooth muscle contraction is enhanced, which can lead to increased blood pressure .
- Alter platelet function : Studies indicate that PKG inhibitors can attenuate platelet aggregation induced by thrombin and ristocetin .
- Impact memory formation : Research suggests that PKG inhibition can influence cognitive functions by affecting signaling pathways in the hippocampus .
1. Cardiac Function
A study investigated the role of PKG Iα in cardiac hypertrophy induced by pressure overload. Researchers found that inhibition of PKG Iα led to exacerbated cardiac remodeling and dysfunction in animal models. This highlights the protective role of PKG in maintaining cardiac structure under stress conditions .
2. Antimalarial Applications
Recent research has focused on targeting the malaria parasite's PKG as a therapeutic strategy. A series of imidazopyridazine inhibitors demonstrated potent activity against Plasmodium falciparum PKG with an EC50 value of 2.1 nM in blood stage growth inhibition assays. These findings suggest that selective inhibition of PKG could disrupt the malaria life cycle and provide a novel treatment avenue .
Data Table: Summary of PKG Inhibitors and Their Biological Effects
Implications for Therapeutics
The diverse biological activities of PKG inhibitors underscore their potential as therapeutic agents. However, careful consideration is required regarding their use in clinical settings due to possible side effects related to prolonged inhibition.
- Hypertension Management : While acute use may help manage hypotensive crises, chronic inhibition could lead to adverse cardiovascular effects.
- Neurodegenerative Diseases : Modulating cGMP/PKG signaling may offer new strategies for treating cognitive decline associated with aging or neurodegeneration .
- Antimalarial Drug Development : The specificity of certain inhibitors for Plasmodium PKG suggests potential for developing targeted therapies against malaria without affecting human kinases .
特性
IUPAC Name |
2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKSKNTVYYVIMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。